1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of piperidine derivatives also includes intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Chemical Reactions Analysis
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and cycloaddition reagents . The major products formed from these reactions are substituted piperidines, which have significant pharmacological applications .
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active piperidines . In biology and medicine, piperidine derivatives are crucial for designing drugs with potential anticancer, antimicrobial, and antiviral activities . The compound is also used in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For example, some piperidine-containing compounds have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one can be compared with other similar compounds, such as 4-(4-Methylpiperidin-1-yl)aniline . These compounds share the piperidine core structure but differ in their substituents and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-(4-Fluorobenzyl)piperidin-4-yl
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl
These compounds are structurally related to this compound and exhibit similar pharmacological activities.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14-10-12-17(13-11-14)16(18)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUQRLNKQBBXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432494-63-8 |
Source
|
Record name | 1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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